molecular formula C11H9NO B3230681 6-Ethynyl-3,4-dihydroisoquinolin-1(2H)-one CAS No. 1309955-20-1

6-Ethynyl-3,4-dihydroisoquinolin-1(2H)-one

Cat. No. B3230681
CAS RN: 1309955-20-1
M. Wt: 171.19 g/mol
InChI Key: FQBODSWDTZFTRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Ethynyl-3,4-dihydroisoquinolin-1(2H)-one is a chemical compound that has gained significant attention in the scientific community due to its wide range of potential applications. This compound is a derivative of isoquinoline and has been shown to exhibit a variety of biological activities, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 6-Ethynyl-3,4-dihydroisoquinolin-1(2H)-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. For example, 6-Ethynyl-3,4-dihydroisoquinolin-1(2H)-one has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. This inhibition can lead to changes in gene expression that can affect cell growth and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-Ethynyl-3,4-dihydroisoquinolin-1(2H)-one are varied and depend on the specific application. For example, in studies on cancer cells, 6-Ethynyl-3,4-dihydroisoquinolin-1(2H)-one has been shown to induce cell cycle arrest and apoptosis, which can lead to the death of cancer cells. Additionally, 6-Ethynyl-3,4-dihydroisoquinolin-1(2H)-one has been shown to inhibit the replication of certain viruses, such as HIV and hepatitis B.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-Ethynyl-3,4-dihydroisoquinolin-1(2H)-one in lab experiments is its wide range of potential applications. This compound has been shown to exhibit a variety of biological activities, making it a promising candidate for the development of new drugs. Additionally, the synthesis of 6-Ethynyl-3,4-dihydroisoquinolin-1(2H)-one is relatively straightforward, which makes it accessible to researchers.
One of the limitations of using 6-Ethynyl-3,4-dihydroisoquinolin-1(2H)-one in lab experiments is its potential toxicity. This compound has been shown to exhibit cytotoxic effects in some cell lines, which can limit its use in certain applications. Additionally, the mechanism of action of 6-Ethynyl-3,4-dihydroisoquinolin-1(2H)-one is not fully understood, which can make it difficult to predict its effects in different biological systems.

Future Directions

There are many potential future directions for research on 6-Ethynyl-3,4-dihydroisoquinolin-1(2H)-one. Some possible areas of focus include:
1. Further studies on the mechanism of action of 6-Ethynyl-3,4-dihydroisoquinolin-1(2H)-one, which could provide insight into its potential applications in different biological systems.
2. Development of new derivatives of 6-Ethynyl-3,4-dihydroisoquinolin-1(2H)-one with improved efficacy and reduced toxicity.
3. Exploration of the potential applications of 6-Ethynyl-3,4-dihydroisoquinolin-1(2H)-one in the treatment of viral infections, such as HIV and hepatitis B.
4. Investigation of the potential use of 6-Ethynyl-3,4-dihydroisoquinolin-1(2H)-one in combination with other drugs for the treatment of cancer.
5. Studies on the pharmacokinetics and pharmacodynamics of 6-Ethynyl-3,4-dihydroisoquinolin-1(2H)-one, which could provide important information for the development of new drugs.
In conclusion, 6-Ethynyl-3,4-dihydroisoquinolin-1(2H)-one is a promising compound with a wide range of potential applications in scientific research. Further studies on its mechanism of action, efficacy, and toxicity could lead to the development of new drugs for the treatment of cancer, viral infections, and other diseases.

Scientific Research Applications

The potential applications of 6-Ethynyl-3,4-dihydroisoquinolin-1(2H)-one in scientific research are vast. This compound has been shown to exhibit antitumor, antiviral, and antibacterial activities, making it a promising candidate for the development of new drugs. Additionally, 6-Ethynyl-3,4-dihydroisoquinolin-1(2H)-one has been shown to inhibit the activity of certain enzymes, such as histone deacetylases, which play a role in the development of cancer and other diseases.

properties

IUPAC Name

6-ethynyl-3,4-dihydro-2H-isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c1-2-8-3-4-10-9(7-8)5-6-12-11(10)13/h1,3-4,7H,5-6H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQBODSWDTZFTRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC2=C(C=C1)C(=O)NCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701268101
Record name 6-Ethynyl-3,4-dihydro-1(2H)-isoquinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701268101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethynyl-3,4-dihydroisoquinolin-1(2H)-one

CAS RN

1309955-20-1
Record name 6-Ethynyl-3,4-dihydro-1(2H)-isoquinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1309955-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Ethynyl-3,4-dihydro-1(2H)-isoquinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701268101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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